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Compound Name: Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1626644 [ GetQuote

\ J

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. Designed for
researchers, scientists, and professionals in drug development, this document delves into the
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. The analysis is grounded in fundamental principles of spectroscopy and draws
comparisons with structurally related molecules to offer a robust predictive framework for the
characterization of this compound.

Introduction: The Structural Significance of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (C11H1203, Molecular Weight: 192.21
g/mol ) is a small organic molecule featuring a cyclopropane ring, a methoxy-substituted phenyl
group, and a carboxylic acid moiety.[1] The rigid cyclopropane scaffold and the electronic
nature of the methoxyphenyl group make this and similar structures intriguing candidates in
medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of
any research and development endeavor, and spectroscopic techniques provide the most
powerful tools for this purpose. This guide will explain the expected spectroscopic signatures of
this molecule, providing a valuable reference for its synthesis and characterization.
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Molecular Structure:

Caption: Molecular structure of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. Below are the predicted *H and 3C NMR chemical shifts for
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate
structural assignment.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent can influence the
chemical shift of exchangeable protons, such as the carboxylic acid proton.

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for
improved signal resolution and sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each unique carbon
atom.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically
required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C
nucleus.
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e 2D NMR Experiments (Optional but Recommended):
o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is invaluable for assigning quaternary
carbons and piecing together the molecular structure.

Predicted *H NMR Data

The *H NMR spectrum is expected to be complex due to the presence of the cyclopropane ring,
which induces diastereotopicity and complex spin-spin coupling patterns.
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Predicted
Proton(s) Chemical Shift Multiplicity Integration Notes
(6, ppm)
Chemical shift is
Carboxylic Acid ) concentration
10.0-12.0 Broad Singlet 1H
(-COOH) and solvent
dependent.
The meta-
substitution
Aromatic (Ar-H) 6.7-7.3 Multiplet 4H pattern will lead
to a complex
multiplet.
A characteristic
Methoxy (-OCHs) ~3.8 Singlet 3H singlet for a
methoxy group.
Cyclopropane
YCIopTOP 20-25 Multiplet 1H
(CH-Ar)
Cyclopropane
yeloprop 15-2.0 Multiplet 1H
(CH-COOH)
The two protons
of the CH2 group
are
Cyclopropane (- ] ] )
1.0-15 Multiplet 2H diastereotopic

CHz2-)

and will likely
show complex
splitting.

Predicted **C NMR Data

The proton-decoupled *3C NMR spectrum will provide information on the number of unique

carbon environments.
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Predicted Chemical Shift (9,
Carbon(s) Notes

ppm)

The downfield chemical shift is
Carboxylic Acid (-COOH) 175-185 characteristic of a carboxylic

acid carbon.[2]

Quaternary carbon attached to

Aromatic (C-O) 158 - 162

the methoxy group.

) Quaternary carbon attached to

Aromatic (C-C) 138 - 142 ]

the cyclopropane ring.

Four distinct signals are
Aromatic (CH) 110-130 expected for the aromatic CH

carbons.

Typical chemical shift for a
Methoxy (-OCHs) 55-60

methoxy carbon.
Cyclopropane (CH) 20- 30
Cyclopropane (CHz2) 10-20

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~—1.
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e Background Correction: A background spectrum of the empty sample compartment (or the

pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample

spectrum.

Predicted IR Absorption Bands

The IR spectrum of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is expected to

show several characteristic absorption bands.

Functional Group

Predicted Absorption
Range (cm™?)

Intensity

Notes

O-H (Carboxylic Acid)

2500 - 3300

Broad

This very broad
absorption is a
hallmark of the
hydrogen-bonded
dimer of a carboxylic
acid and often
overlaps with C-H
stretching bands.[2][3]

C-H (Aromatic)

3000 - 3100

Medium

C-H (Aliphatic)

2850 - 3000

Medium

Includes C-H
stretches of the
cyclopropane and

methoxy groups.

C=0 (Carboxylic Acid)

1680 - 1720

Strong

The strong carbonyl
stretch is a key

diagnostic peak.[2][3]

C=C (Aromatic)

1450 - 1600

Medium to Weak

A series of bands
characteristic of the

benzene ring.

C-O (Carboxylic
Acid/Ether)

1200 - 1320

Strong

A combination of C-O
stretching from the
carboxylic acid and

the methoxy group.[3]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

 lonization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this
molecule, which can be run in either positive or negative ion mode.

e Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
is recommended to obtain accurate mass measurements, which can be used to determine
the elemental composition.

e Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the
molecular ion and generate a characteristic fragmentation pattern.

Predicted Mass Spectral Data

e Molecular lon:

o In positive ion mode, the protonated molecule [M+H]* is expected at m/z 193.0865.

o In negative ion mode, the deprotonated molecule [M-H]~ is expected at m/z 191.0708.
e Major Fragmentation Pathways:

o Loss of H20 (18 Da): From the carboxylic acid group.

o Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

o Loss of OCHs (31 Da): Cleavage of the methoxy group.

o Cleavage of the cyclopropane ring can lead to a variety of smaller fragments.
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m/z 175 m/z 148 m/z 162
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Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The spectroscopic data predicted in this guide provide a detailed and scientifically grounded
framework for the characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.
By combining the insights from NMR, IR, and MS, researchers can confidently confirm the
structure and purity of this compound. The provided experimental protocols offer a starting
point for acquiring high-quality data, ensuring the integrity and reproducibility of scientific
findings in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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